N-(4,5-diphenyl-1,3-oxazol-2-yl)-3-(2-furyl)acrylamide
Overview
Description
N-(4,5-diphenyl-1,3-oxazol-2-yl)-3-(2-furyl)acrylamide, also known as DPA, is a chemical compound that has gained significant attention in scientific research. This compound is a fluorescent probe that is commonly used in biochemical and physiological studies to investigate various cellular processes.
Scientific Research Applications
Reduction and Identification of Derivatives
Research by Tatsumi, Kitamura, and Yoshimura (1976) explored the reduction products of nitrofurazone and related compounds, providing insights into their conversion to amine derivatives. This study is crucial for understanding the chemical transformations and potential applications of similar acrylamide derivatives in biochemical processes (Tatsumi et al., 1976).
Fluorographic Detection Techniques
Bonner and Laskey (1974) developed a fluorographic detection method for tritium-labelled proteins and nucleic acids, utilizing compounds like 2,5-diphenyloxazole (PPO). This technique enhances the sensitivity of detecting radioactive elements in biological samples, showcasing the utility of acrylamide derivatives in scientific research (Bonner & Laskey, 1974).
Oxidative Cyclization Studies
Burgaz et al. (2007) reported on the oxidative cyclization of 3-oxopropanenitriles with unsaturated amides, leading to the synthesis of cyano-dihydrofuran carboxamides. This study highlights the role of acrylamide derivatives in synthesizing complex organic compounds, potentially useful in materials science and pharmacology (Burgaz et al., 2007).
Optically Active Polyacrylamides
Lu et al. (2010) synthesized optically active polyacrylamides bearing an oxazoline pendant, demonstrating the influence of stereoregularity on chiroptical properties and chiral recognition. This research opens new avenues for the application of acrylamide derivatives in creating materials with specific optical properties, which could be crucial for sensors, displays, and optical devices (Lu et al., 2010).
Catalytic Applications
Dehghan et al. (2015) developed a novel approach for synthesizing polymer-functionalized Fe3O4/SiO2–NH2 via an ultrasound-assisted method, showcasing the utility of acrylamide derivatives in catalyzing selective oxidation of alcohols to aldehydes and ketones. This research demonstrates the potential of acrylamide derivatives in catalysis and green chemistry applications (Dehghan et al., 2015).
properties
IUPAC Name |
(E)-N-(4,5-diphenyl-1,3-oxazol-2-yl)-3-(furan-2-yl)prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O3/c25-19(14-13-18-12-7-15-26-18)23-22-24-20(16-8-3-1-4-9-16)21(27-22)17-10-5-2-6-11-17/h1-15H,(H,23,24,25)/b14-13+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXMNKMZCUSDEPM-BUHFOSPRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC(=N2)NC(=O)C=CC3=CC=CO3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(OC(=N2)NC(=O)/C=C/C3=CC=CO3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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